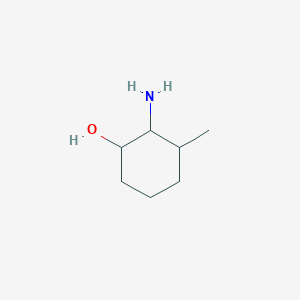

2-Amino-3-methylcyclohexan-1-ol

Description

Significance of Vicinal Amino Alcohols as Chiral Scaffolds in Organic Chemistry

Vicinal amino alcohols, also known as 1,2-amino alcohols or β-amino alcohols, are structural motifs of profound importance in organic chemistry. researchgate.netresearchgate.net Their significance stems from their widespread presence in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netontosight.ai Many important drug molecules, such as those used for treating anaphylaxis and hypotension like epinephrine (B1671497) and norepinephrine, contain the chiral 1,2-amino alcohol functionality. nih.gov Furthermore, this structural unit is a key component in chiral catalysts and auxiliaries that are instrumental in achieving high levels of stereocontrol in chemical reactions.

The value of vicinal amino alcohols lies in their bifunctional nature; the presence of both an amino and a hydroxyl group allows for the formation of key hydrogen bonds and provides two points of attachment for metal coordination in catalysis. acs.org This dual functionality is crucial for their role as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and as ligands for metal-based catalysts.

The synthesis of these chiral scaffolds is a major focus in organic chemistry. researchgate.net Traditional methods often rely on the derivatization of naturally occurring chiral compounds like amino acids. However, to access a broader diversity of structures, numerous asymmetric synthetic methods have been developed. These include the Sharpless asymmetric aminohydroxylation of alkenes, reductions of α-amino ketones, and various cycloaddition reactions. nih.gov More recent innovations include stereoselective electrocatalytic and dual-enzyme cascade pathways to afford these valuable molecules with high efficiency and stereoselectivity. researchgate.net

Table 1: Examples of Biologically Active Molecules and Chiral Ligands Containing the Vicinal Amino Alcohol Motif

| Compound Type | Example(s) | Significance |

|---|---|---|

| Natural Products | Sphingofungins, Quinine, Castanospermine | Antifungal activity, antimalarial treatment, glucosidase inhibition. |

| Pharmaceuticals | Epinephrine, Norepinephrine, Paclitaxel (side-chain) | Treatment of hypotension, cancer therapy. nih.gov |

| Chiral Auxiliaries/Ligands | (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol derivatives, Oppolzer's camphor (B46023) sultam | Used to induce stereoselectivity in aldol (B89426) reactions, alkylations, and other C-C bond-forming reactions. researchgate.netsigmaaldrich.com |

The Unique Architectural Features of the Cyclohexane (B81311) Ring System in Amino Alcohol Derivatives

The cyclohexane ring provides a conformationally well-defined and sterically demanding scaffold that is fundamental to the utility of its derivatives in stereoselective synthesis. Unlike flat aromatic rings or more flexible acyclic systems, the cyclohexane ring predominantly adopts a strain-free "chair" conformation. pharmacy180.com In this arrangement, the substituents on the ring are oriented in two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing away from the ring's periphery).

This distinction is critical for stereocontrol. A key feature of the chair conformation is the process of "ring flipping," where one chair form interconverts into another. During this flip, all axial substituents become equatorial, and all equatorial substituents become axial. pharmacy180.com The energetic favorability of one chair conformation over another is largely determined by the steric strain associated with the substituents. Bulky substituents are strongly disfavored in the axial position due to destabilizing steric interactions with the other axial hydrogens on the same side of the ring, a phenomenon known as 1,3-diaxial strain. openochem.orgutdallas.edu

Consequently, a substituted cyclohexane ring, such as in 2-Amino-3-methylcyclohexan-1-ol, will preferentially adopt the chair conformation where the largest substituents occupy the equatorial positions to minimize this strain. utdallas.edu For 1,2- and 1,3-disubstituted cyclohexanes, this leads to distinct cis and trans diastereomers with different conformational preferences and, therefore, different three-dimensional shapes. pharmacy180.com For example, in trans-2-methylcyclohexanol, one chair form can have both the methyl and hydroxyl groups in equatorial positions, which is a highly favored arrangement. pharmacy180.com The conformational rigidity and the clear energetic distinction between axial and equatorial positions allow cyclohexyl-based auxiliaries to effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side and thus ensuring high diastereoselectivity. sigmaaldrich.comacs.org

Table 2: Influence of Substituent Size on Conformational Equilibrium in Monosubstituted Cyclohexanes (A-values)

| Substituent (R) | A-value (kcal/mol)* | Preference for Equatorial Position |

|---|---|---|

| -CH₃ (Methyl) | 1.74 | Strong |

| -CH₂CH₃ (Ethyl) | 1.75 | Strong |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | Very Strong |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Overwhelming (Locks the conformation) |

*The A-value represents the free energy difference (ΔG°) between the equatorial and axial conformations. A larger A-value indicates a stronger preference for the equatorial position. utdallas.edu

Overview of the Research Landscape for Complex Amino Alcohol Structures, including this compound

The research landscape for complex amino alcohols is rich and varied, with a strong emphasis on the development of new synthetic methods and their application as chiral catalysts and auxiliaries. Cyclohexyl-based chiral auxiliaries, in particular, have proven to be highly effective in inducing facial selectivity in a wide range of carbon-carbon bond-forming reactions. sigmaaldrich.comacs.org However, while the general class of substituted cyclohexyl amino alcohols is well-explored, specific research focused exclusively on this compound is not prominent in the available scientific literature.

Instead, the research field provides a broad context into which this specific molecule fits. Studies often focus on related structures that highlight the principles applicable to this compound. For instance, extensive work has been done on synthesizing enantiopure substituted cyclohexanes using enzymatic cascade reactions. A notable example is the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane, a structurally similar compound lacking the hydroxyl group, from 3-methylcyclohex-2-enone using a combination of an enoate reductase and an amine transaminase. researchgate.net This research demonstrates a powerful strategy for controlling the stereochemistry at the C1 (amino) and C3 (methyl) positions.

Furthermore, a variety of racemic cyclohexyl-based amino alcohols have been synthesized and evaluated as chiral auxiliaries, showcasing the modularity of this structural framework. researchgate.net These studies typically involve the nucleophilic addition of organometallic reagents to aminocyclohexanones or related precursors to generate the vicinal amino alcohol core. The resulting diastereomers are then separated and tested for their effectiveness in guiding stereoselective reactions. The collective findings indicate a robust and ongoing interest in using the substituted cyclohexane scaffold to create new and efficient tools for asymmetric synthesis. While direct studies on this compound are scarce, the existing body of research on analogous systems provides a strong foundation for predicting its behavior and potential applications as a chiral building block or auxiliary.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-amino-3-methylcyclohexan-1-ol |

InChI |

InChI=1S/C7H15NO/c1-5-3-2-4-6(9)7(5)8/h5-7,9H,2-4,8H2,1H3 |

InChI Key |

SODIDXLDSFHMMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1N)O |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism of 2 Amino 3 Methylcyclohexan 1 Ol

Elucidation of Diastereoisomeric and Enantiomeric Forms of 2-Amino-3-methylcyclohexan-1-ol

The presence of three stereogenic centers in this compound—located at carbons 1, 2, and 3—gives rise to a total of 2³ or eight possible stereoisomers. These stereoisomers can be categorized into pairs of enantiomers (non-superimposable mirror images) and sets of diastereomers (stereoisomers that are not mirror images of each other).

Cis/Trans Isomerism across the Cyclohexane (B81311) Ring

The different combinations of cis and trans relationships between the three substituents give rise to the various diastereomers of this compound. For example, one diastereomer could have a cis relationship between the -OH and -NH2 groups, and a trans relationship between the -NH2 and -CH3 groups.

Absolute Configuration Assignment (R/S Nomenclature) at Chirality Centers

Each of the three chiral centers (C1, C2, and C3) can be assigned an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog (CIP) priority rules. This systematic nomenclature provides an unambiguous description of the three-dimensional arrangement of the substituents around each stereocenter.

The eight possible stereoisomers of this compound would therefore have unique combinations of R/S designations, such as (1R,2R,3R), (1S,2S,3S), (1R,2S,3R), and so on. A pair of enantiomers will have opposite configurations at all three chiral centers (e.g., (1R,2R,3R) and (1S,2S,3S)), while diastereomers will have the same configuration at one or two centers and the opposite configuration at the other(s) (e.g., (1R,2R,3R) and (1R,2S,3R)). nih.govnih.gov

Conformational Analysis of Substituted Cyclohexyl Amino Alcohols

Chair and Boat Conformations and Their Relative Energies

The chair conformation is the most stable arrangement for a cyclohexane ring, being significantly lower in energy than the more flexible boat and twist-boat conformations. mdpi.com For substituted cyclohexanes, there are two possible chair conformations that can interconvert through a process called a ring flip. During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. acs.org

The relative stability of the two chair conformations for a given stereoisomer of this compound is determined by the energetic penalties associated with having the substituents in axial positions. Axial substituents experience unfavorable steric interactions with the other axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. rsc.orgwindows.net Larger substituents incur a greater energetic penalty in the axial position. The relative energetic cost of placing a substituent in an axial position is given by its A-value.

Table 1: A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| -OH | 0.9-1.0 |

| -NH2 | 1.2-1.7 |

| -CH3 | 1.7 |

Note: A-values can vary slightly depending on the specific molecular context and solvent.

The most stable chair conformation for any given stereoisomer will be the one that minimizes these 1,3-diaxial interactions, which generally means placing the largest substituents in the equatorial position. For example, in a trans-1,2-disubstituted cyclohexane, the diequatorial conformer is generally more stable than the diaxial conformer. In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial, and the preferred conformation will place the larger group in the equatorial position.

Intramolecular Hydrogen Bonding Patterns and Their Influence on Conformation

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (a hydrogen bond donor) and the amino group (a hydrogen bond acceptor and donor). This interaction can significantly influence the conformational preferences of the molecule.

An intramolecular hydrogen bond can form when the geometry of the molecule allows the -OH and -NH2 groups to come into close proximity. This is most likely to occur in conformations where these two groups are in a syn-axial or a gauche relationship. The formation of a stable five- or six-membered ring through hydrogen bonding can stabilize a conformation that might otherwise be less favorable due to steric interactions. For example, a chair conformation with an axial hydroxyl group and an axial amino group on adjacent carbons might be stabilized by an intramolecular hydrogen bond, partially offsetting the energetic cost of the 1,3-diaxial interactions.

The strength of this intramolecular hydrogen bond will depend on the specific diastereomer and its conformation, as the distance and angle between the -OH and -NH2 groups will vary. Infrared (IR) spectroscopy and computational modeling are powerful tools for studying these intramolecular interactions.

Steric and Electronic Effects Governing Conformational Preferences

The conformational equilibrium of each stereoisomer of this compound is ultimately governed by a delicate balance of steric and electronic effects.

Steric Effects: As discussed, the steric bulk of the hydroxyl, amino, and methyl groups leads to unfavorable 1,3-diaxial interactions when these groups are in axial positions. The relative sizes of these groups (as indicated by their A-values) will be a primary determinant of the preferred chair conformation. Additionally, gauche interactions between adjacent equatorial substituents can also contribute to steric strain.

Electronic Effects: The primary electronic effect at play is intramolecular hydrogen bonding. This attractive interaction can stabilize conformations that bring the hydroxyl and amino groups into proximity. The basicity of the amino group and the acidity of the hydroxyl group will influence the strength of this hydrogen bond.

Impact of Stereochemistry on Reactivity and Synthetic Utility

The specific arrangement of the amino, hydroxyl, and methyl groups in the various stereoisomers of this compound dictates their reactivity and suitability for different synthetic applications. The cis and trans relationships between these substituents, as well as the absolute configuration (R/S) at each of the three chiral centers, lead to significant differences in how these molecules interact with other reagents and participate in chemical reactions. These differences are often exploited in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule.

One of the primary applications of chiral amino alcohols like the isomers of this compound is as chiral auxiliaries . semanticscholar.orgresearchgate.net A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is highly dependent on its three-dimensional structure, which influences the approach of reagents to the substrate.

For instance, different stereoisomers of this compound can be used to direct the alkylation of prochiral enolates. The cyclohexane backbone of the auxiliary provides a rigid scaffold, and the spatial positioning of the methyl and hydroxyl groups can effectively shield one face of the enolate, forcing an incoming electrophile to attack from the less hindered side. The diastereomeric ratio of the product will be directly influenced by which isomer of the amino alcohol is used as the auxiliary.

The stereochemistry of this compound also plays a crucial role when its derivatives are used as chiral ligands for metal-catalyzed reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment around the catalytic site. This chiral environment can then induce asymmetry in a variety of transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions. nih.gov

The relative orientation of the coordinating groups (amino and hydroxyl) and the steric bulk of the methyl group in the different isomers of this compound will determine the geometry and electronic properties of the resulting metal complex. This, in turn, dictates the enantioselectivity and diastereoselectivity of the catalyzed reaction. For example, a cis-isomer, where the amino and hydroxyl groups are on the same face of the cyclohexane ring, will form a different type of chelate with a metal compared to a trans-isomer. These differences in the catalyst structure can lead to the formation of opposite enantiomers of the product.

Research in the broader field of aminocyclohexanol derivatives has demonstrated the profound impact of stereochemistry on reactivity. For example, the reduction of β-enaminoketones to produce 3-aminocyclohexanols can yield different ratios of cis and trans isomers depending on the reaction conditions and the structure of the starting material. nih.gov This highlights the thermodynamic and kinetic factors that are influenced by the stereochemical arrangement of substituents on the cyclohexane ring.

Furthermore, the stereoselective synthesis of vicinal amino alcohols is a significant area of research, as these motifs are present in numerous natural products and pharmaceuticals. nih.govresearchgate.net The ability to selectively synthesize a specific stereoisomer of a compound like this compound is therefore of great importance. The reactivity of each isomer can then be explored for its unique synthetic potential. For instance, the relative stereochemistry of the amino and hydroxyl groups can influence the facility of intramolecular reactions, such as the formation of oxazolidinones, which are valuable intermediates in organic synthesis.

The following interactive table summarizes the potential impact of stereoisomerism on the synthetic utility of this compound based on established principles of stereochemistry in similar systems.

| Stereoisomer Feature | Potential Impact on Reactivity and Synthetic Utility |

| cis vs. trans Isomerism | Affects the ability to form intramolecular hydrogen bonds, influencing conformation and reactivity. Determines the geometry of metal chelation when used as a ligand, impacting catalytic selectivity. |

| Relative position of the methyl group | Acts as a steric directing group, influencing the facial selectivity of reactions when used as a chiral auxiliary. Can affect the stability of transition states in catalyzed reactions. |

| Absolute Configuration (R/S) | Determines the absolute stereochemistry of the product in asymmetric synthesis. A specific enantiomer of the amino alcohol will favor the formation of one enantiomer of the product. |

While detailed research findings specifically on the reactivity of each stereoisomer of this compound are not extensively documented in publicly available literature, the principles of stereocontrol observed in related aminocyclohexanol and amino alcohol systems provide a strong basis for understanding the critical role that stereochemistry plays in the chemical behavior and synthetic applications of this compound. The selective synthesis and study of each isomer would undoubtedly reveal unique and valuable properties for asymmetric synthesis and catalysis.

Advanced Synthetic Methodologies for 2 Amino 3 Methylcyclohexan 1 Ol and Its Stereoisomers

Stereoselective and Diastereoselective Synthesis Strategies

The controlled synthesis of the multiple stereoisomers of 2-amino-3-methylcyclohexan-1-ol requires sophisticated synthetic strategies that can selectively form the desired carbon-nitrogen and carbon-oxygen bonds with specific spatial arrangements. The following sections delve into key modern approaches to achieve this stereochemical control.

Strategies Utilizing Chiral Pool Starting Materials

The chiral pool, comprising readily available and enantiomerically pure natural products, offers an efficient entry point for the synthesis of complex chiral molecules like this compound. capes.gov.br By starting with a molecule that already possesses one or more of the required stereocenters, the synthetic route can be significantly shortened and the need for asymmetric induction steps can be minimized.

A pertinent example of this strategy is the synthesis of the closely related compound, (1R,3R)-1-amino-3-methylcyclohexane, which can be achieved through a biocatalytic cascade reaction. researchgate.net This approach utilizes an enoate reductase (ERed) and an amine transaminase (ATA) to convert an achiral starting material into a chiral amine with high diastereomeric and enantiomeric purity. Specifically, the synthesis of (1R,3R)-1-amino-3-methylcyclohexane was accomplished with a diastereomeric excess of 97%. researchgate.net This methodology highlights the potential of using enzymes, which are themselves part of the chiral pool, to construct specific stereoisomers. A similar enzymatic approach could conceivably be applied to a functionalized precursor to introduce the hydroxyl group, thereby accessing stereoisomers of this compound.

While direct synthesis of this compound from a chiral pool starting material is not extensively documented, the synthesis of other cyclohexane (B81311) derivatives demonstrates the feasibility of this approach. For instance, the synthesis of enantiomerically pure hydroxylated cyclohexane β-amino esters has been achieved starting from a bicyclic β-lactam enantiomer. mdpi.com

| Starting Material | Key Transformation | Target Moiety/Analogue | Key Findings |

| 3-Methylcyclohex-2-enone | Ene-reductase and Amine Transaminase Cascade | (1R,3R)-1-Amino-3-methylcyclohexane | Achieved 97% de, demonstrating high stereocontrol. researchgate.net |

| Bicyclic β-lactam | Enantiodivergent route | Enantiomers of a cyclohexane icofungipen (B115066) analogue | Demonstrates the use of chiral building blocks for stereospecific synthesis. mdpi.com |

Organocatalytic Approaches to Cyclic Amino Alcohols

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. princeton.edu For the synthesis of cyclic amino alcohols like this compound, organocatalytic Mannich reactions are particularly relevant. These reactions involve the addition of a ketone to an imine, catalyzed by a small chiral organic molecule, to form a β-amino carbonyl compound which can then be reduced to the corresponding amino alcohol.

The direct asymmetric Mannich reaction of cyclohexanone (B45756) derivatives with imines, often catalyzed by proline or its derivatives, can proceed with high enantioselectivity. google.com Although a direct application to produce 2-amino-3-methylcyclohexanone, the precursor to the target molecule, is not explicitly detailed in readily available literature, the general methodology is well-established for similar substrates. For example, the organocatalytic asymmetric Mannich reaction between various ketones and imines has been shown to produce β-amino ketones with high yields and enantiomeric excesses. beilstein-journals.org Subsequent diastereoselective reduction of the keto group would then furnish the desired 1,2-amino alcohol.

The stereochemical outcome of the reduction of the intermediate β-amino ketone is crucial for establishing the final stereochemistry of the this compound. The choice of reducing agent and reaction conditions can be tuned to favor the formation of either the syn or anti diastereomer.

| Catalyst Type | Reaction | Precursor Formed | Potential for Target Synthesis |

| Proline and derivatives | Asymmetric Mannich Reaction | β-Amino ketones | High enantioselectivity achievable for cyclic ketones. google.com |

| Chiral Phosphoric Acids | Asymmetric Mannich Reaction | β-Amino carbonyl compounds | Provides access to key intermediates for amino alcohol synthesis. |

| Cinchona Alkaloids | Asymmetric Mannich Reaction | β-Amino ketones | Effective for a range of substrates. |

Transition Metal-Catalyzed Asymmetric Synthesis Routes

Transition metal catalysis provides a versatile and highly efficient platform for the stereoselective synthesis of complex molecules. Various strategies under this umbrella can be envisioned for the synthesis of this compound and its stereoisomers.

The enantioselective reduction of a prochiral ketone is a powerful method for establishing a stereogenic center. In the context of synthesizing this compound, the key precursor would be 2-amino-3-methylcyclohexanone. Asymmetric hydrogenation or transfer hydrogenation of this ketone using a chiral transition metal catalyst (e.g., based on ruthenium, rhodium, or iridium) could afford the desired amino alcohol with high enantioselectivity. nih.gov The stereochemistry of the existing methyl group would influence the diastereoselectivity of the reduction.

For instance, the asymmetric transfer hydrogenation of β-amino ketones using chiral tetraaza ligands complexed with Ru, Rh, or Ir has been shown to produce γ-amino alcohols with excellent conversion and enantioselectivity (up to >99% ee). youtube.com This methodology could be adapted for the reduction of 2-amino-3-methylcyclohexanone to control the stereochemistry of the hydroxyl group relative to the amino and methyl groups.

| Catalyst System | Substrate Type | Product Type | Key Findings |

| [RhCp*Cl2]2/Chiral Tetraaza Ligand | β-Amino Ketone | (S)-γ-Amino Alcohol | >99% ee and 97% conversion achieved. youtube.com |

| Ru(II)/TsDPEN | β-Amino Ketone | Chiral Amino Alcohol | Good yield and excellent enantioselectivity reported. youtube.com |

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into enantiomerically enriched 1,2-amino alcohols. researchgate.net This reaction typically employs an osmium catalyst in the presence of a chiral ligand (often derived from cinchona alkaloids) and a nitrogen source. researchgate.net

Applying this methodology to 1-methylcyclohexene would, in principle, directly yield a protected form of this compound. The regioselectivity of the aminohydroxylation on this unsymmetrical alkene would be a critical factor, as addition could occur at either of the two double bond carbons. The choice of ligand and nitrogen source can influence this regioselectivity. The syn-dihydroxylation nature of the reaction would lead to a specific diastereomer. While the specific application of Sharpless AA to 1-methylcyclohexene for the synthesis of the target compound is not prominently reported, the method's success with a wide range of other alkenes suggests its potential applicability. nih.gov

The ring-opening of chiral epoxides or aziridines with appropriate nucleophiles is a classic and reliable strategy for stereospecific synthesis. Starting with enantiomerically pure 3-methylcyclohexene (B1581247) oxide, a nucleophilic attack by an amine or ammonia (B1221849) at the C2 position would lead to the formation of this compound. The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the center of attack. This approach ensures a high degree of stereocontrol, provided the starting epoxide is enantiopure.

The regioselectivity of the ring-opening can be influenced by the nature of the nucleophile and the reaction conditions. While the attack at the less substituted carbon is generally favored under basic or neutral conditions, Lewis acid catalysis can alter this preference. beilstein-journals.org Similarly, the ring-opening of a chiral aziridine (B145994) precursor at the C1 position with a hydroxide (B78521) nucleophile would also yield the desired amino alcohol with inverted stereochemistry.

Chemoenzymatic and Biocatalytic Synthesis Pathways

Biocatalysis offers a powerful approach for the synthesis of chiral compounds, providing high stereoselectivity under mild reaction conditions. mdpi.com Chemoenzymatic methods, which combine enzymatic reactions with traditional chemical steps, leverage the strengths of both disciplines to create efficient and sustainable synthetic routes. researchgate.netnih.gov

The asymmetric synthesis of chiral amines and amino alcohols from prochiral ketones is a key application of modern biocatalysis. frontiersin.orgnih.gov Engineered amine dehydrogenases (AmDHs) and amine transaminases (ATAs) are at the forefront of this field.

Amine Dehydrogenases (AmDHs): AmDHs, often engineered from naturally occurring amino acid dehydrogenases (AADHs), catalyze the asymmetric reductive amination of ketones to produce chiral amines, using ammonia as the amino donor. nih.govresearchgate.net This one-step conversion is highly attractive for its atom economy and the use of an inexpensive nitrogen source. frontiersin.orgnih.gov Through protein engineering techniques like directed evolution, the substrate scope and activity of AmDHs have been expanded to include α-hydroxy ketones, enabling the synthesis of chiral vicinal amino alcohols with typically high enantioselectivity (>99% ee). frontiersin.orgnih.gov While many engineered AmDHs derived from L-amino acid dehydrogenases show a strict (S)-stereoselectivity, ongoing research aims to develop (R)-selective variants to access the full spectrum of amino alcohol stereoisomers. acs.org

Amine Transaminases (ATAs): ATAs are pyridoxal-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like 2-aminopropane or an amino acid) to a ketone acceptor. google.com They are widely used for the production of optically active amines. researchgate.net In the context of this compound, an ATA could be used to asymmetrically aminate a 3-methyl-2-hydroxycyclohexanone precursor. The stereochemical outcome would depend on the specific ATA variant used, as different enzymes can produce either the (R)- or (S)-amine. The challenge often lies in finding or engineering an ATA with high activity and selectivity for sterically demanding cyclic keto-alcohol substrates. researchgate.net

The table below illustrates the application of engineered enzymes in the synthesis of chiral amino alcohols.

| Enzyme Type | Reaction Type | Precursor | Product | Key Advantages |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | Chiral Vicinal Amino Alcohol | High enantioselectivity, uses ammonia as amine source. frontiersin.orgnih.gov |

| Amine Transaminase (ATA) | Asymmetric Transamination | Ketone | Chiral Amine | High stereoselectivity, broad substrate scope through engineering. researchgate.net |

Enzyme cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot, represent a highly efficient strategy for constructing complex molecules like this compound. nih.govjove.com These cascades minimize intermediate purification steps, reduce waste, and can drive unfavorable equilibria toward product formation. jove.com

One powerful strategy involves combining an enoate reductase (ERED) with an amine transaminase (ATA) to convert an α,β-unsaturated ketone into a chiral amine with multiple stereocenters. researchgate.net A study demonstrated this approach for the synthesis of (1R,3R)-1-amino-3-methylcyclohexane. The cascade begins with the stereoselective reduction of 3-methylcyclohex-2-enone by an ERED to produce (R)-3-methylcyclohexanone. This intermediate is then aminated by an (R)-selective ATA to yield the final product. To achieve the desired (1R,3R) stereoisomer, both enzymes required significant engineering, as wild-type EREDs typically show (S)-selectivity for this substrate and the chosen ATA had only modest initial enantioselectivity. The final optimized whole-cell biocatalysis using the ERED mutant YqjM Cys26Asp/Ile69Thr and the ATA mutant VibFlu Leu56Ile yielded (1R,3R)-1-amino-3-methylcyclohexane with high optical purity (97% de). researchgate.net A similar cascade could be envisioned for this compound, starting from a corresponding unsaturated keto-alcohol.

Another artificial cascade developed for the synthesis of all four stereoisomers of 2-aminocyclohexanol (B3021766) starts from cyclohexene (B86901) oxide. cjcatal.com This pathway utilizes a three-enzyme cascade:

Epoxide Hydrolase (EH): Opens the epoxide to form a 1,2-diol.

Alcohol Dehydrogenase (ADH): Selectively oxidizes one of the hydroxyl groups to a ketone, forming an α-hydroxy ketone.

Amine Dehydrogenase (AmDH) or Reductive Aminase (RedAm): Catalyzes the reductive amination of the ketone to install the amino group.

By selecting different stereoselective enzymes for each step, all four possible stereoisomers of 2-aminocyclohexanol were successfully produced in high yields (up to 95%) and excellent stereoselectivity (up to 98% de), demonstrating the power of cascades to generate stereochemical diversity from a simple starting material. cjcatal.com

Multistep Total Synthesis Approaches to Specific Stereoisomers

Classical multistep synthesis provides a versatile, albeit often longer, alternative to biocatalytic methods. These routes offer flexibility in reagent choice and reaction conditions to control the stereochemical outcome.

The core challenge in synthesizing this compound is the stereocontrolled introduction of the vicinal amino and hydroxyl groups. Several strategies exist to achieve this. A common approach is to start from a cyclohexene derivative and perform an aminohydroxylation reaction. Alternatively, a stepwise approach can be employed, often involving the formation of an epoxide followed by nucleophilic ring-opening. For instance, epoxidation of 3-methylcyclohexene would yield a diastereomeric mixture of epoxides. Each epoxide could then be subjected to ring-opening with an amine source, such as sodium azide (B81097) followed by reduction, or ammonia. The regioselectivity of the epoxide opening is crucial for forming the desired 2-amino-1-ol isomer and is governed by steric and electronic factors under either acidic or basic conditions.

A more advanced strategy for creating amine-containing stereotriads involves the oxidative amination of allenes. rsc.org This method can be used to synthesize 2-amino-1,3-diols, which share the 1,2-amino alcohol motif. By carefully choosing the allene (B1206475) precursor and reaction conditions, it is possible to control the stereochemistry of three contiguous chiral centers, offering a flexible route to complex amino alcohol structures. rsc.orgresearchgate.net

The stereochemistry of the methyl group at the C3 position relative to the C1 and C2 substituents is critical. There are two main approaches to establishing this stereocenter:

Chiral Pool Synthesis: The synthesis can begin with a starting material that already contains the methyl group with the desired stereochemistry, such as an enantiopure derivative of 3-methylcyclohexanone.

Stereoselective Synthesis: The methyl group can be introduced during the synthesis using a stereoselective reaction. For example, conjugate addition of a methyl organocuprate to a cyclohexenone derivative can establish the C3 stereocenter. The facial selectivity of this addition is often directed by existing stereocenters or chiral auxiliaries.

An alternative strategy for building the substituted cyclohexane core is through annulation reactions. An iridium-catalyzed (5 + 1) annulation of 1,5-diols with methyl ketones has been shown to produce highly substituted cyclohexanes with excellent stereocontrol. acs.org By using a diol with a methyl substituent at the appropriate position, this method could potentially construct the 3-methylcyclohexane skeleton, with the stereochemistry being influenced by the catalyst and the thermodynamic stability of the product. acs.org The final chair conformation of the cyclohexane ring will favor placing bulky substituents in the equatorial position to minimize steric interactions, such as 1,3-diaxial strain, a principle that guides stereochemical outcomes. youtube.commsu.edu

Protecting Group Strategies in the Synthesis of this compound Derivatives

Given the presence of two reactive functional groups—an amine and a hydroxyl group—protecting group chemistry is indispensable in the multistep synthesis of this compound. uchicago.edujocpr.com Protecting groups temporarily mask these functionalities, preventing them from undergoing unwanted side reactions while other parts of the molecule are being modified. organic-chemistry.orgresearchgate.net

The selection of protecting groups is governed by several factors, including their ease of introduction and removal, and their stability to various reaction conditions. uchicago.edu For a bifunctional molecule like an amino alcohol, an "orthogonal" protection strategy is often employed. organic-chemistry.org This involves using two different classes of protecting groups for the amine and alcohol that can be removed under distinct conditions without affecting each other. organic-chemistry.org

Common Protecting Groups for Amines:

Carbamates: Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are widely used. Boc is stable to a wide range of conditions but is easily removed with acid. organic-chemistry.org Cbz is removed by catalytic hydrogenolysis. libretexts.org

Common Protecting Groups for Alcohols:

Silyl (B83357) Ethers: Groups like TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) are common. They are installed using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source (e.g., TBAF) or acid. libretexts.org

Benzyl (B1604629) Ethers (Bn): These are robust and are removed by hydrogenolysis, the same condition used for Cbz removal. This makes the Bn/Boc combination a useful orthogonal pair. libretexts.org

Acetyl (Ac): An ester protecting group that is removed by basic or acidic hydrolysis. libretexts.org

The choice of a specific protecting group strategy depends on the planned synthetic route, ensuring that each group remains intact during subsequent transformations until its selective removal is required.

Reaction Chemistry and Functionalization of 2 Amino 3 Methylcyclohexan 1 Ol

Reactions at the Amine Functionality

The primary amine group in 2-Amino-3-methylcyclohexan-1-ol is a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Acylation, Alkylation, and Arylation

Acylation: The amine functionality can be easily acylated using various acylating agents such as acid chlorides and anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding N-acetyl derivative. These reactions are typically high-yielding and proceed under mild conditions. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. The reaction of this compound with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate, leads to the formation of the corresponding secondary or tertiary amine. Over-alkylation can be a competing side reaction, but reaction conditions can be optimized to favor mono-alkylation.

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through cross-coupling reactions. Palladium-catalyzed N-arylation, such as the Buchwald-Hartwig amination, allows for the coupling of the amine with aryl halides or triflates. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Reaction Type | Reagent/Catalyst | Product |

| Acylation | Acetic Anhydride, Pyridine | N-(3-methyl-2-hydroxycyclohexyl)acetamide |

| Alkylation | Methyl Iodide, K2CO3 | 2-(Methylamino)-3-methylcyclohexan-1-ol |

| Arylation | Phenyl Bromide, Pd Catalyst, Ligand, Base | 3-Methyl-2-(phenylamino)cyclohexan-1-ol |

Formation of Amides, Carbamates, and Ureas

Amides: Amide bond formation is a fundamental transformation of the amine group. Direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. nih.govrsc.org This method is widely used in peptide synthesis and for the creation of various amide-containing molecules.

Carbamates: Carbamates can be synthesized by reacting the amine with chloroformates or isocyanates. organic-chemistry.orgnih.gov For example, treatment with benzyl (B1604629) chloroformate in the presence of a base yields the N-Cbz protected amine, a common protecting group strategy in organic synthesis. Reaction with an isocyanate provides a straightforward route to N-substituted carbamates.

Ureas: The reaction of this compound with an isocyanate readily forms a urea (B33335) derivative. beilstein-journals.orgorganic-chemistry.orgasianpubs.orgnih.govcsic.esorgsyn.org This reaction is typically fast and high-yielding. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by treatment with another amine can also produce ureas.

| Derivative | Reagent 1 | Reagent 2 | Product |

| Amide | Carboxylic Acid | DCC/EDC | N-(3-methyl-2-hydroxycyclohexyl)amide |

| Carbamate | Benzyl Chloroformate | Base | Benzyl (3-methyl-2-hydroxycyclohexyl)carbamate |

| Urea | Phenyl Isocyanate | - | 1-(3-methyl-2-hydroxycyclohexyl)-3-phenylurea |

Cyclization Reactions Involving the Amine Group

The proximate positioning of the amine and hydroxyl groups allows for intramolecular cyclization reactions to form heterocyclic structures. For instance, after conversion of the hydroxyl group to a suitable leaving group, intramolecular nucleophilic attack by the amine can lead to the formation of a substituted aziridine (B145994) or other nitrogen-containing heterocycles. frontiersin.orgresearchgate.netresearchgate.net Furthermore, functionalization of the amine followed by reaction with the hydroxyl group can lead to the formation of oxazolidinone rings, which are important structural motifs in medicinal chemistry.

Reactions at the Hydroxyl Functionality

The secondary hydroxyl group of this compound can undergo reactions typical of alcohols, including esterification, etherification, and oxidation.

Esterification and Etherification

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives. Fischer esterification, using a carboxylic acid and a strong acid catalyst, can be employed. More commonly, reaction with reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a high yield of the corresponding ester. nih.govresearchgate.netresearchgate.net To avoid competing N-acylation, the amine group is often protected prior to esterification.

Etherification: Ether derivatives can be prepared via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.orgmasterorganicchemistry.com This method is suitable for introducing a variety of alkyl groups onto the oxygen atom.

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Esterification | Acetyl Chloride | Pyridine | 2-Amino-3-methylcyclohexyl acetate |

| Etherification | Sodium Hydride | Methyl Iodide | 2-Amino-1-methoxy-3-methylcyclohexane |

Oxidation Reactions

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 2-amino-3-methylcyclohexan-1-one. wikipedia.orgchemistrysteps.comorganic-chemistry.orgyoutube.com A variety of oxidizing agents can be used for this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred to avoid over-oxidation or side reactions involving the amine group. wikipedia.orgchemistrysteps.comorganic-chemistry.orgyoutube.comyoutube.com Prior protection of the amine group is a common strategy to ensure chemoselective oxidation of the alcohol.

| Oxidizing Agent | Product |

| Pyridinium Chlorochromate (PCC) | 2-Amino-3-methylcyclohexan-1-one |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-Amino-3-methylcyclohexan-1-one |

Substitution Reactions

The amino and hydroxyl groups of this compound are both nucleophilic and can undergo substitution reactions. The outcome of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

N-Substitution: The primary amine is a potent nucleophile and readily reacts with various electrophiles. Alkylation, acylation, and sulfonylation are common N-substitution reactions. For instance, acylation with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a fundamental step in the synthesis of many derivatives. nih.govresearchgate.net Derivatization with reagents like pentafluoropropionic anhydride (PFPA) is a common strategy to enhance the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net Similarly, reaction with sulfonyl chlorides provides sulfonamides.

O-Substitution: The secondary hydroxyl group can also undergo substitution, although it is generally less nucleophilic than the primary amine. Ether formation can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis), though this often requires protection of the more reactive amino group to prevent competing N-alkylation. Esterification of the hydroxyl group can be accomplished by reaction with acyl chlorides or carboxylic acids under acidic catalysis. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is another common O-substitution to protect the hydroxyl group or to make the molecule more amenable to analysis by GC-MS. sigmaaldrich.com

Table 1: Examples of Substitution Reactions and Reagents

| Reaction Type | Functional Group | Reagent Class | Example Reagent | Product Type |

| Acylation | Amino | Acyl Halide/Anhydride | Acetyl chloride, Pentafluoropropionic anhydride | Amide |

| Alkylation | Amino/Hydroxyl | Alkyl Halide | Methyl iodide | Amine/Ether |

| Sulfonylation | Amino | Sulfonyl Chloride | Tosyl chloride | Sulfonamide |

| Silylation | Hydroxyl | Silylating Agent | MTBSTFA | Silyl (B83357) Ether |

| Esterification | Hydroxyl | Acyl Halide/Carboxylic Acid | Benzoyl chloride | Ester |

Tandem and Cascade Reactions Involving Both Functionalities

Tandem or cascade reactions are powerful synthetic strategies that involve two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need for isolating intermediates. wikipedia.org The proximate amino and hydroxyl groups in this compound make it an ideal substrate for such transformations, leading to the formation of heterocyclic structures.

A prominent example is the synthesis of oxazolines. wikipedia.orgnih.gov This can be achieved through the reaction of this compound with aldehydes, carboxylic acids, or nitriles. wikipedia.orgorganic-chemistry.org For instance, condensation with an aldehyde initially forms an oxazolidine (B1195125) intermediate, which can then be oxidized to the corresponding oxazoline (B21484). orgsyn.org Alternatively, reaction with a carboxylic acid, often activated in situ (e.g., with thionyl chloride), or direct condensation with a nitrile under catalytic conditions can yield the oxazoline ring system. wikipedia.orgorganic-chemistry.org These reactions are highly valuable as oxazolines are important ligands in asymmetric catalysis and can serve as protecting groups for carboxylic acids. wikipedia.org

Enzyme cascade reactions have also been explored for the synthesis of related amino-cyclohexane structures, demonstrating the potential for biocatalysis in achieving high stereoselectivity. researchgate.net

Table 2: Tandem Reactions for Heterocycle Synthesis

| Reactant | Reagent/Catalyst | Intermediate | Product |

| Aldehyde | Oxidizing Agent (e.g., NBS) | Oxazolidine | Oxazoline |

| Carboxylic Acid | Dehydrating Agent (e.g., SOCl2) | β-Hydroxy amide | Oxazoline |

| Nitrile | Metal Catalyst (e.g., Cu(OTf)2) or Acid | Imidate | Oxazoline |

Regioselective and Chemoselective Transformations

The presence of two different nucleophilic functional groups in this compound necessitates careful control of reaction conditions to achieve regioselectivity (preferential reaction at one site over another) and chemoselectivity (preferential reaction of one functional group over another).

Chemoselectivity: The primary amine is generally more nucleophilic than the secondary alcohol. Therefore, in reactions with a limited amount of an electrophile under neutral or basic conditions, N-functionalization is typically favored over O-functionalization. For example, the reaction with one equivalent of an acyl chloride at low temperature will predominantly yield the N-acylated product. To achieve O-acylation, the amino group must first be protected.

Regioselectivity: In the context of ring-forming reactions, the regioselectivity of the cyclization is crucial. For instance, in the synthesis of oxazolines from 2-amino alcohols, the reaction proceeds via intramolecular cyclization, and the regiochemistry is well-defined by the relative positions of the amino and hydroxyl groups. wikipedia.org In other transformations, such as ring-opening of activated aziridines with nucleophiles, the regioselectivity can be influenced by the nature of the nucleophile, electrophile, and substituents. mdpi.com The principles of chemo- and regioselectivity are fundamental in designing synthetic routes to complex molecules from simple building blocks. semanticscholar.orgresearchgate.net

The selective derivatization of one functional group while leaving the other intact is a key strategy in the multi-step synthesis of complex molecules. This can be achieved by choosing appropriate protecting groups or by carefully controlling reaction conditions such as temperature, solvent, and the nature of the reagents. nih.govnih.govjascoinc.com

Applications of 2 Amino 3 Methylcyclohexan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Chiral Ligand Design and Development

The strategic placement of coordinating groups on a rigid chiral scaffold is a fundamental principle in the design of effective ligands for asymmetric catalysis. The 1,2-amino alcohol motif present in 2-Amino-3-methylcyclohexan-1-ol provides two points of coordination for a metal center, forming a stable five-membered chelate ring. The stereochemistry of the methyl group at the 3-position further refines the chiral environment, influencing the catalytic outcomes.

Utilization as a Chiral Ligand for Transition Metal-Catalyzed Asymmetric Reactions

The development of transition metal complexes bearing chiral ligands is a powerful strategy for achieving high enantioselectivity in a wide array of chemical reactions. The effectiveness of these catalysts often hinges on the ligand's ability to create a well-defined and sterically demanding chiral pocket around the metal center.

Asymmetric hydrogenation is a pivotal technology for the synthesis of chiral compounds, and rhodium complexes have been extensively studied for this purpose. rsc.orgwiley-vch.dersc.org The efficiency of these catalytic systems is highly dependent on the nature of the chiral ligand. While numerous chiral ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenation, detailed studies specifically utilizing this compound as a ligand are not extensively documented in publicly available research. The general mechanism often involves the coordination of the prochiral substrate to the chiral rhodium complex, followed by the stereoselective addition of hydrogen. wiley-vch.de The enantiomeric excess of the product is dictated by the steric and electronic properties of the chiral ligand.

Asymmetric carbon-carbon bond formation is at the heart of organic synthesis, enabling the construction of complex molecular architectures. The aldol (B89426) and Friedel-Crafts alkylation reactions are prominent examples of such transformations.

The asymmetric aldol reaction is a powerful method for creating chiral β-hydroxy carbonyl compounds. While amino acids and their derivatives have been shown to catalyze direct asymmetric aldol reactions, specific examples employing ligands derived from this compound are not widely reported. nih.gov

The Friedel-Crafts alkylation reaction involves the electrophilic substitution of an aromatic ring. nih.gov The development of asymmetric variants of this reaction often relies on chiral Lewis acid catalysts. Although the use of chiral ligands is crucial, specific applications of this compound in this context are not well-documented.

Chiral Lewis acids are indispensable tools in asymmetric synthesis, capable of activating electrophiles towards nucleophilic attack in an enantioselective manner. rsc.org These catalysts are typically formed by the complexation of a metal salt with a chiral ligand. The amino and hydroxyl groups of this compound are suitable for chelation with a Lewis acidic metal center, theoretically allowing for the creation of a chiral Lewis acid catalyst. However, specific research detailing the synthesis and application of such catalysts derived from this compound is limited in the current scientific literature.

Development of Organocatalysts Based on the this compound Scaffold

Organocatalysis has emerged as a powerful third pillar of asymmetric catalysis, alongside biocatalysis and transition-metal catalysis. Organocatalysts are small organic molecules that can promote chemical reactions with high stereoselectivity. The bifunctional nature of this compound, possessing both a basic amino group and an acidic hydroxyl group, makes it a potential scaffold for the development of new organocatalysts. These functional groups can act in concert to activate both the nucleophile and the electrophile in a reaction. Despite this potential, the development and application of organocatalysts specifically derived from the this compound scaffold are not extensively described in the available literature.

Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wiley-vch.de After the desired stereochemistry has been set, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary relies on its ability to exert a strong stereochemical bias on the reaction pathway. While various chiral alcohols and amines have been successfully employed as chiral auxiliaries, comprehensive studies on the application of this compound in this capacity are not readily found in published research. The principle involves the covalent attachment of the auxiliary to the substrate, followed by a diastereoselective reaction and subsequent cleavage of the auxiliary. wiley-vch.de

Induction of Stereoselectivity in Stoichiometric Reactions

The primary function of a chiral auxiliary is to control the facial selectivity of a reaction at a prochiral center. By covalently attaching this compound to a substrate, a new chiral environment is established, leading to a diastereomeric intermediate. The inherent chirality of the auxiliary then dictates the approach of incoming reagents, favoring the formation of one diastereomer over the other. This principle is fundamental to achieving high levels of stereoselectivity in a variety of stoichiometric reactions.

While specific documented examples for this compound are not extensively reported in publicly available literature, the behavior of structurally similar chiral 1,2-amino alcohols provides a strong indication of its potential. For instance, derivatives of amino alcohols are widely used to direct stereoselective alkylation, aldol, and Diels-Alder reactions. In these transformations, the amino and hydroxyl groups of the auxiliary can chelate to a metal center, creating a rigid, well-defined transition state that effectively shields one face of the reactive intermediate.

The diastereomeric ratio (d.r.) achieved in such reactions is a critical measure of the auxiliary's effectiveness. High diastereoselectivity is paramount for the practical application of a chiral auxiliary, as it directly translates to the enantiomeric excess (e.e.) of the final product after cleavage of the auxiliary.

Table 1: Potential Stereoselective Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Potential Outcome |

| Alkylation | Prochiral enolate | Alkyl halide | Enantiomerically enriched α-substituted carbonyl compound |

| Aldol Reaction | Enolate derived from an acetylated auxiliary | Aldehyde | Diastereomerically enriched β-hydroxy carbonyl compound |

| Diels-Alder Reaction | Acrylate ester of the auxiliary | Diene | Enantiomerically enriched cyclohexene (B86901) derivative |

Recovery and Recycling of the Chiral Auxiliary

For auxiliaries based on 1,2-amino alcohols like this compound, cleavage is often achieved through hydrolysis (acidic or basic) or reduction. For example, if the auxiliary is attached as an amide, acid or base-catalyzed hydrolysis can liberate the chiral carboxylic acid product and the protonated amino alcohol auxiliary. The auxiliary can then be isolated, typically by extraction into an aqueous layer, and subsequently neutralized and purified for reuse. Reductive cleavage, for instance using lithium aluminum hydride, would yield the corresponding alcohol product and the intact chiral auxiliary. The efficiency of the recovery and recycling process is a crucial factor in the industrial viability of an auxiliary-based asymmetric synthesis.

Building Block for Complex Molecule Synthesis

Beyond its role as a transient director of stereochemistry, this compound can also serve as a permanent chiral building block, incorporated into the final structure of a complex target molecule. Its bifunctional nature, possessing both an amine and a hydroxyl group on a stereochemically defined cyclohexane (B81311) scaffold, makes it a valuable precursor for a variety of molecular architectures.

Precursor in the Synthesis of Chiral Heterocycles

The vicinal amino alcohol functionality is a common motif for the synthesis of various chiral heterocycles. Chiral oxazolines, for example, are readily prepared by the condensation of a 1,2-amino alcohol with a carboxylic acid or its derivative. wikipedia.org These heterocyclic structures are not only important in their own right but also serve as valuable ligands in asymmetric catalysis. The reaction of this compound with different nitriles or carboxylic acids could provide access to a library of novel chiral oxazolines, with the stereochemistry of the final ligand being dictated by the inherent chirality of the starting amino alcohol.

Similarly, this amino alcohol can be a precursor for other heterocycles such as chiral thiazoles and oxazolidinones. The synthesis of oxazolidinones from 1,2-amino alcohols is a well-established transformation, often involving reaction with phosgene (B1210022) or its equivalents. ontosight.ai These heterocycles are not only key components in many biologically active compounds but also form the basis of widely used chiral auxiliaries, such as the Evans auxiliaries. wikipedia.org

Integration into Natural Product Synthesis Efforts

Natural products often feature complex, stereochemically rich carbocyclic and heterocyclic frameworks. nih.govnih.gov Chiral building blocks derived from readily available starting materials are essential for the efficient and stereocontrolled total synthesis of these molecules. The cyclohexane core of this compound, adorned with stereodefined functional groups, makes it an attractive starting point for the synthesis of natural products containing similar structural motifs.

While direct incorporation of this specific amino alcohol into a completed natural product synthesis is not prominently documented, the use of substituted cyclohexane derivatives is a common strategy. For instance, the synthesis of natural products containing cyclohexane units often starts from chiral cyclohexanones or related carbocycles. rsc.org The functional handles on this compound would allow for its elaboration into more complex intermediates required for such synthetic endeavors.

Scaffold for the Development of Advanced Synthetic Intermediates

The rigid cyclohexane framework of this compound provides a robust scaffold upon which further chemical complexity can be built. This makes it a valuable starting material for the development of advanced synthetic intermediates. The amino and hydroxyl groups can be differentially protected and then selectively reacted to introduce a wide range of other functional groups and build up more elaborate molecular structures.

This approach is central to the field of diversity-oriented synthesis, where complex and structurally diverse small molecules are generated from a common scaffold. These libraries of compounds can then be screened for biological activity, leading to the discovery of new therapeutic agents. The stereochemically defined platform provided by this compound is ideal for creating libraries of chiral compounds with potential applications in drug discovery and materials science.

Advanced Spectroscopic and Structural Analysis of 2 Amino 3 Methylcyclohexan 1 Ol Stereoisomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For the stereoisomers of 2-amino-3-methylcyclohexan-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable for assigning the relative stereochemistry and deducing the preferred conformations.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number and connectivity of protons in the molecule. The chemical shifts of the protons attached to the carbons bearing the hydroxyl (H-1) and amino (H-2) groups, as well as the methyl group protons, would be particularly diagnostic. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of C-1, C-2, and the methyl carbon would be sensitive to the stereochemical arrangement of the substituents.

2D NMR: To unravel the complex spin systems and establish definitive connectivities, a suite of 2D NMR experiments is required.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the proton network throughout the cyclohexane (B81311) ring. For instance, the correlation between H-1 and its neighboring protons on C-2 and C-6, and the correlation between H-2 and its neighbors on C-1 and C-3, would be clearly established.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is crucial for the unambiguous assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. For example, HMBC would show correlations from the methyl protons to C-2, C-3, and C-4, and from H-1 to C-2 and C-6, providing further confirmation of the carbon skeleton and the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining stereochemistry. NOESY identifies protons that are close in space, irrespective of their bonding connectivity. For the stereoisomers of this compound, NOE correlations between the methyl group protons and specific protons on the cyclohexane ring would help to establish the relative orientation (axial or equatorial) of the methyl group. Similarly, NOEs between H-1, H-2, and other ring protons would reveal the relative stereochemistry of the amino and hydroxyl groups.

A hypothetical table of expected NMR data for a given stereoisomer is presented below to illustrate the type of information that would be obtained.

| Proton | ¹H Chemical Shift (ppm) | Correlated Carbon | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| H-1 | ~3.5-4.0 | C-1 | ~70-80 | H-2, H-6 | C-2, C-5, C-6 | H-2 (cis/trans), H-6eq, H-6ax |

| H-2 | ~2.8-3.2 | C-2 | ~50-60 | H-1, H-3 | C-1, C-3, C-4 | H-1 (cis/trans), H-3, Me |

| H-3 | ~1.5-2.0 | C-3 | ~30-40 | H-2, H-4, Me | C-1, C-2, C-4, C-5, Me | H-2, H-4eq, H-4ax, Me |

| Me | ~0.8-1.2 | C-Me | ~15-25 | H-3 | C-2, C-3, C-4 | H-2, H-3, H-4ax |

Coupling Constant Analysis for Conformational Preferences

The magnitude of the vicinal proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants of the ring protons, particularly those involving H-1 and H-2, the preferred chair conformation of the cyclohexane ring and the axial or equatorial orientation of the amino and hydroxyl groups can be determined.

For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. Conversely, smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Conformation

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and can also provide information about conformation.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding, which in turn depends on the stereochemistry and conformation of the molecule. C-H stretching vibrations of the cyclohexane ring and methyl group would appear around 2850-3000 cm⁻¹, and C-O and C-N stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3200-3500 (medium) | Weak |

| C-H Stretch (sp³) | 2850-3000 (strong) | Strong |

| C-O Stretch | 1000-1260 (strong) | Medium |

| C-N Stretch | 1020-1250 (medium) | Medium |

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular formula (C₇H₁₅NO). Common fragmentation pathways for cyclic amino alcohols include the loss of water (M-18), the loss of an amino group (M-16 or M-17), and cleavage of the cyclohexane ring. The fragmentation pattern can sometimes provide clues about the stereochemistry, as different stereoisomers may exhibit different relative intensities of certain fragment ions due to variations in their stability. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, further confirming the elemental composition.

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of a stereoisomer of this compound can be obtained, X-ray diffraction analysis can provide an unambiguous determination of its absolute stereochemistry (if a chiral reference is present or through anomalous dispersion methods) and its precise solid-state conformation, including bond lengths, bond angles, and torsional angles. mdpi.com This technique provides the most definitive structural information, which can then be used to correlate with the spectroscopic data obtained in solution.

Computational and Theoretical Investigations of 2 Amino 3 Methylcyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for investigating the structure and energetics of organic molecules like 2-Amino-3-methylcyclohexan-1-ol. DFT calculations allow for the precise determination of molecular geometries and the relative energies of different isomers and conformers.

Prediction of Relative Stability of Diastereomers and Conformers

The presence of three stereocenters in this compound gives rise to multiple diastereomers, each of which can exist in various conformations. DFT calculations are instrumental in predicting the relative stabilities of these structures. By optimizing the geometry of each possible diastereomer and its corresponding chair and boat conformers, their electronic energies can be calculated. The inclusion of zero-point vibrational energy (ZPVE) corrections and thermal contributions to the Gibbs free energy provides a more accurate picture of their relative populations at a given temperature. nih.gov

For instance, a study on a related substituted cyclohexene (B86901) derivative highlighted the ability of DFT to determine the most stable stereochemical outcomes of a reaction. researchgate.netdntb.gov.ua In the case of this compound, the relative stability is governed by a delicate interplay of steric and electronic factors, including the orientation of the amino, hydroxyl, and methyl groups (axial vs. equatorial) and the potential for intramolecular hydrogen bonding. The chair conformation is generally favored over the boat conformation due to lower torsional strain. Within the chair conformers, those that minimize 1,3-diaxial interactions are typically lower in energy.

Table 1: Hypothetical Relative Energies of this compound Diastereomers and Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

| Diastereomer/Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| (1R,2R,3R) - Chair 1 (eq,eq,eq) | 0.00 | 0.00 |

| (1R,2R,3R) - Chair 2 (ax,ax,ax) | 4.52 | 4.30 |

| (1R,2S,3R) - Chair 1 (eq,ax,eq) | 1.89 | 1.95 |

| (1R,2S,3R) - Chair 2 (ax,eq,ax) | 3.76 | 3.68 |

| (1S,2R,3S) - Chair 1 (eq,eq,ax) | 2.15 | 2.20 |

| (1S,2R,3S) - Chair 2 (ax,ax,eq) | 5.01 | 4.85 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from DFT calculations.

Analysis of Electronic Structure and Reactivity Descriptors

Beyond energetics, DFT provides a wealth of information about the electronic structure of this compound. Analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is crucial for understanding its reactivity. researchgate.netdntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of chemical stability.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the Fukui function, can pinpoint the most reactive sites within the molecule. For example, the molecular electrostatic potential (MEP) map visually represents the charge distribution and can predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net In this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack, while the hydrogen atoms of the hydroxyl and amino groups are potential sites for nucleophilic interaction.

Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for the Most Stable Conformer of (1R,2R,3R)-2-Amino-3-methylcyclohexan-1-ol.

| Property | Value |

| HOMO Energy | -8.9 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 10.4 eV |

| Dipole Moment | 2.1 D |

| Global Hardness | 5.2 eV |

| Global Electronegativity | -3.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical results from DFT calculations.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound in solution. nih.gov By simulating the motion of the molecule over time, MD can explore the conformational landscape and identify the most populated conformational states and the pathways for interconversion between them.

MD simulations typically employ classical force fields, which are sets of parameters that describe the potential energy of the system as a function of atomic positions. fu-berlin.de These simulations can be run for nanoseconds or even microseconds, providing a detailed picture of the molecule's flexibility and its interactions with solvent molecules. This is particularly important for understanding how the conformational preferences of this compound might change in different solvent environments. Enhanced sampling techniques, such as metadynamics, can be used to accelerate the exploration of conformational space and overcome energy barriers more efficiently. arxiv.org

Mechanistic Studies of Reactions Involving this compound

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For reactions where this compound acts as a reactant or a catalyst, computational studies can map out the entire reaction pathway, identify transition states, and calculate activation energies.

Transition State Analysis in Catalytic Cycles

In many catalytic applications, amino alcohols like this compound or its derivatives are used as chiral ligands or organocatalysts. DFT calculations can be employed to model the catalytic cycle, locating the structures of all intermediates and transition states. nih.govrsc.org The transition state is a critical point on the reaction coordinate, and its geometry and energy determine the rate of the reaction. nih.gov For instance, in a Michael addition reaction catalyzed by a bifunctional thiourea (B124793) organocatalyst, DFT calculations were used to identify the rate-determining transition state and explain the observed stereoselectivity. nih.gov Similar approaches can be applied to reactions involving this compound to understand how it facilitates chemical transformations.

Elucidation of Stereoselectivity Origins (e.g., Catalyst-Substrate Interactions)

One of the most valuable applications of computational chemistry in this context is to explain the origins of stereoselectivity. When this compound is used as a chiral auxiliary or ligand, it can induce the formation of one stereoisomer of the product in preference to others. DFT calculations can model the interactions between the catalyst and the substrate in the transition state. nih.gov By comparing the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be identified. These calculations often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, that are responsible for the observed stereochemical outcome. researchgate.net This knowledge is invaluable for the rational design of new and more effective catalysts.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Amino Alcohol Catalysts/Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. nih.govresearchgate.net In the context of catalysis, QSAR models are instrumental in understanding how the structural features of a catalyst, such as an amino alcohol, influence its catalytic performance, including activity and enantioselectivity. nih.gov This understanding can then be used to predict the efficacy of new, unsynthesized catalysts and to guide the rational design of more efficient catalytic systems. nih.gov

The fundamental principle of QSAR is that the variation in the activity of a series of congeneric compounds is dependent on the variation in their molecular properties. These properties are quantified by molecular descriptors, which can be categorized into several types:

Electronic Descriptors: These describe the electronic properties of a molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). walisongo.ac.id

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule and include parameters like molecular volume, surface area, and various topological indices. researchgate.net

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the logarithm of the octanol-water partition coefficient (logP) being a classic example. nih.gov